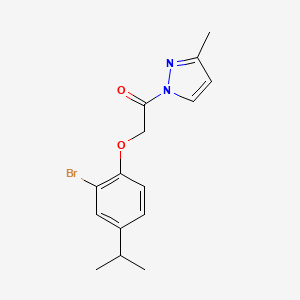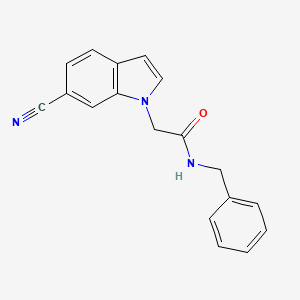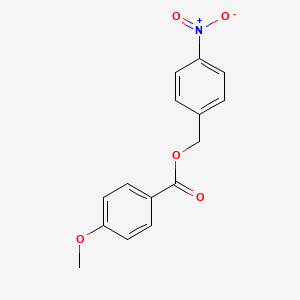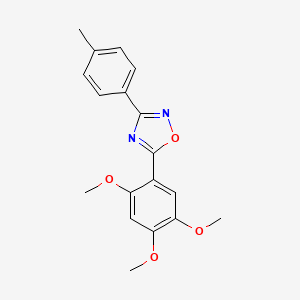
2-(2-Bromo-4-propan-2-ylphenoxy)-1-(3-methylpyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-4-propan-2-ylphenoxy)-1-(3-methylpyrazol-1-yl)ethanone is an organic compound that belongs to the class of phenoxy derivatives. These compounds are often studied for their potential applications in various fields such as medicinal chemistry, agricultural chemistry, and material science. The unique structure of this compound, featuring a brominated phenoxy group and a pyrazole moiety, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-propan-2-ylphenoxy)-1-(3-methylpyrazol-1-yl)ethanone typically involves multiple steps:
Bromination: The starting material, 4-propan-2-ylphenol, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.
Etherification: The brominated phenol is then reacted with an appropriate alkylating agent, such as 2-chloroethanol, under basic conditions to form the phenoxy ether.
Pyrazole Formation: The phenoxy ether is then reacted with 3-methylpyrazole in the presence of a base like potassium carbonate to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the ethanone moiety.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Bromo-4-propan-2-ylphenoxy)-1-(3-methylpyrazol-1-yl)ethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. The presence of the pyrazole ring, in particular, suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic effects. The combination of the brominated phenoxy group and the pyrazole moiety may confer unique pharmacological properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity also makes it a potential intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-propan-2-ylphenoxy)-1-(3-methylpyrazol-1-yl)ethanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The brominated phenoxy group could enhance binding affinity, while the pyrazole ring could participate in hydrogen bonding or other interactions with the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-methylphenoxy)-1-(3-methylpyrazol-1-yl)ethanone
- 2-(2-Chloro-4-propan-2-ylphenoxy)-1-(3-methylpyrazol-1-yl)ethanone
- 2-(2-Bromo-4-propan-2-ylphenoxy)-1-(1H-pyrazol-1-yl)ethanone
Uniqueness
The uniqueness of 2-(2-Bromo-4-propan-2-ylphenoxy)-1-(3-methylpyrazol-1-yl)ethanone lies in the specific combination of the brominated phenoxy group and the 3-methylpyrazole moiety. This combination may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)-1-(3-methylpyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c1-10(2)12-4-5-14(13(16)8-12)20-9-15(19)18-7-6-11(3)17-18/h4-8,10H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFVHFFHOXVMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(=O)COC2=C(C=C(C=C2)C(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Bis[(2-methylpropanoyl)amino]benzoic acid](/img/structure/B5709587.png)


![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(2,3-dimethylphenyl)quinazolin-4(3H)-one](/img/structure/B5709606.png)
![2-[benzyl(methylsulfonyl)amino]-N-cyclohexylacetamide](/img/structure/B5709610.png)
![1-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B5709632.png)

![N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B5709653.png)
![(E)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE](/img/structure/B5709662.png)
![N-(4-ETHOXYPHENYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE](/img/structure/B5709669.png)
![(2E)-3-(4-chlorophenyl)-N-[(4-methylpyridin-2-yl)carbamothioyl]prop-2-enamide](/img/structure/B5709672.png)
